N4-Acetyl Sulfadoxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding sulfadoxine metabolism

N(4)-Acetylsulfadoxine is a metabolite of sulfadoxine, meaning it is a substance formed when the body breaks down sulfadoxine. By studying N(4)-Acetylsulfadoxine, researchers can gain insights into how the body absorbs, distributes, and eliminates sulfadoxine, which can inform the development of more effective antimalarial therapies. Source: )

Investigating parasite resistance

The emergence and spread of parasite resistance to antimalarial drugs is a major threat to malaria control. N(4)-Acetylsulfadoxine can be used to study how malaria parasites develop resistance to sulfadoxine and related drugs. This information is crucial for developing new antimalarial therapies that can overcome existing resistance mechanisms. Source: )

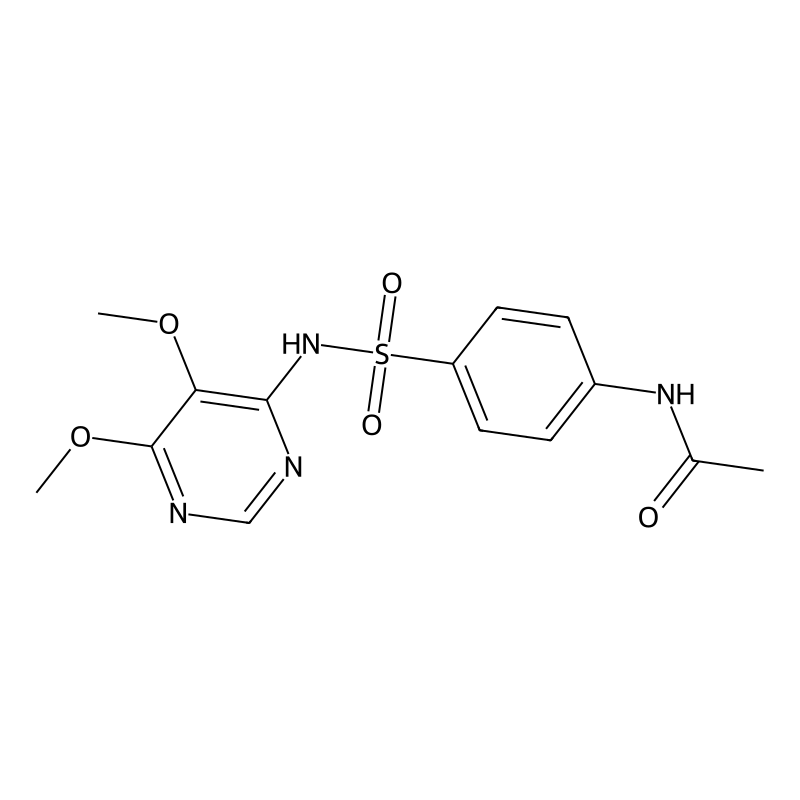

N4-Acetyl Sulfadoxine is characterized by its molecular formula, C14H16N4O5S, and a molecular weight of 352.37 g/mol . As an acetylated derivative of sulfadoxine, it plays a significant role in pharmacological applications due to its enhanced solubility and bioavailability compared to sulfadoxine alone.

The primary metabolic pathway for N4-Acetyl Sulfadoxine involves acetylation, which is catalyzed by N-acetyltransferase enzymes. This metabolic process enhances the compound's stability and influences its pharmacokinetics. Additionally, N4-Acetyl Sulfadoxine may undergo glucuronidation, further modifying its chemical structure and activity .

N4-Acetyl Sulfadoxine exhibits antibacterial properties similar to those of sulfadoxine, primarily by inhibiting bacterial dihydropteroate synthase. This inhibition prevents the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . Furthermore, its acetylation may enhance its efficacy against certain strains of bacteria that have developed resistance to traditional sulfonamides.

The synthesis of N4-Acetyl Sulfadoxine typically involves the acetylation of sulfadoxine itself. This can be achieved through various methods, including:

- Direct Acetylation: Reacting sulfadoxine with acetic anhydride or acetyl chloride under controlled conditions.

- Enzymatic Methods: Utilizing specific N-acetyltransferases that catalyze the transfer of an acetyl group to the nitrogen atom at the N4 position.

N4-Acetyl Sulfadoxine is primarily used in:

- Antimicrobial Therapy: It is effective against a range of bacterial infections.

- Malaria Treatment: Often used in combination therapies to enhance efficacy and combat resistance.

- Research: Studied for its pharmacokinetic properties and potential use in treating resistant bacterial strains .

Studies have indicated that N4-Acetyl Sulfadoxine interacts with various enzymes involved in drug metabolism. Its interactions with N-acetyltransferases can influence its pharmacological profile, affecting both efficacy and safety profiles. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects .

N4-Acetyl Sulfadoxine shares structural similarities with several other sulfonamide derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfadiazine | C10H10N4O2S | Used primarily for bacterial infections; less soluble than N4-Acetyl Sulfadoxine. |

| Sulfamethoxazole | C10H11N3O3S | Commonly used in combination therapies; competitive inhibitor of dihydropteroate synthase. |

| Trimethoprim | C14H18N4O3 | Often combined with sulfamethoxazole; inhibits dihydrofolate reductase. |

Uniqueness

N4-Acetyl Sulfadoxine stands out due to its enhanced solubility and improved pharmacokinetic properties compared to traditional sulfonamides. Its specific mechanism of action against resistant bacterial strains makes it a valuable candidate for further research and application in antimicrobial therapy.

Genetic Polymorphisms in N-Acetyltransferase 2 and Cytochrome P450 2C9 Catalytic Efficiency

N4-Acetyl Sulfadoxine represents the primary metabolic product of sulfadoxine, formed through acetylation mediated by N-acetyltransferase 2 enzyme [8] [17]. The catalytic efficiency of this biotransformation exhibits substantial interindividual variability, primarily attributed to genetic polymorphisms within the N-acetyltransferase 2 gene [18] [19].

The N-acetyltransferase 2 gene contains numerous single nucleotide polymorphisms that result in distinct acetylation phenotypes, categorized as rapid, intermediate, or slow acetylator status [19] [31]. The most clinically significant variants include N-acetyltransferase 25, N-acetyltransferase 26, and N-acetyltransferase 27 alleles, which collectively determine reduced enzyme activity and the slow acetylator phenotype [18] [19]. The N-acetyltransferase 25 allele, characterized by the C481T mutation (Ile114Thr), demonstrates a global frequency of approximately 32% for the N-acetyltransferase 25B variant [19]. The N-acetyltransferase 26 allele, containing the G590A mutation (Arg197Gln), exhibits a frequency of 26% for the N-acetyltransferase 2*6A variant [19].

Population pharmacokinetic studies have revealed that acetylation phenotype minimally impacts sulfadoxine disposition in certain populations [8] [17]. Research conducted in Papua New Guinea subjects demonstrated that polymorphic variability in sulfadoxine acetylation had negligible influence on overall drug disposition, despite the population comprising predominantly rapid acetylators [8] [17]. The elimination of N-acetyl sulfadoxine follows formation rate-limited kinetics, with renal excretion proceeding at rates approximately ten-fold greater than the parent compound [8] [17].

Cytochrome P450 2C9 enzyme contributes to sulfadoxine metabolism through oxidative pathways, though this represents a minor metabolic route compared to acetylation [21] [23]. The Cytochrome P450 2C92 and Cytochrome P450 2C93 polymorphisms significantly affect the enzyme's catalytic efficiency for sulfonamide substrates [21]. Microsomes expressing the Cytochrome P450 2C9-Cys144 variant demonstrate a three-fold decrease in intrinsic clearance for sulphamethoxazole, while the Cytochrome P450 2C9-Leu359 variant exhibits a twenty-fold reduction [21]. However, heterozygous carriers of these variants do not display significant differences in kinetic parameters compared to wild-type individuals [21].

| Genetic Variant | Enzyme Activity | Population Frequency | Metabolic Impact |

|---|---|---|---|

| N-acetyltransferase 2*4 (Wild-type) | Rapid acetylation | 28% globally | Normal N4-acetylation |

| N-acetyltransferase 2*5B | Slow acetylation | 32% globally | Reduced N4-acetylation |

| N-acetyltransferase 2*6A | Slow acetylation | 26% globally | Impaired N4-acetylation |

| N-acetyltransferase 2*7A | Slow acetylation | 0.1% globally | Substrate-dependent reduction |

| Cytochrome P450 2C9*2 | Reduced oxidation | 26.9% (heterozygous) | Minor metabolic pathway |

| Cytochrome P450 2C9*3 | Severely reduced oxidation | 15.4% (heterozygous) | Minimal clinical impact |

Enterohepatic Recirculation Patterns and Biliary Excretion Dynamics

N4-Acetyl Sulfadoxine undergoes limited enterohepatic recirculation, with biliary excretion representing a minor elimination pathway compared to renal clearance [8] [9]. Studies utilizing continuous intravenous administration of acetylated sulfonamide derivatives demonstrate that approximately 40-50% of the administered dose undergoes non-renal elimination, which includes biliary excretion and fecal elimination [9].

The molecular characteristics of N4-Acetyl Sulfadoxine facilitate its biliary transport, as compounds with molecular weights exceeding 300-500 Daltons and containing polar functional groups typically undergo hepatobiliary elimination [11]. The acetyl moiety increases the compound's polarity compared to the parent sulfadoxine molecule, potentially enhancing its recognition by hepatic transporters responsible for biliary excretion [9] [11].

Research examining sulfonamide disposition patterns indicates that the acetylated metabolites demonstrate enhanced biliary clearance relative to their parent compounds [9] [11]. The renal clearance of acetylated derivatives consistently exceeds that of the corresponding parent sulfonamides, suggesting that biliary excretion compensates for the increased water solubility and reduced tubular reabsorption [9] [12].

Enterohepatic circulation contributes to the prolonged elimination half-life observed for N4-Acetyl Sulfadoxine, though this effect remains less pronounced than for the parent sulfadoxine compound [8] [17]. The formation rate-limited elimination kinetics indicate that the rate of sulfadoxine acetylation, rather than the subsequent disposition of the metabolite, determines the overall pharmacokinetic profile [8] [17].

Plasma Protein Binding Heterogeneity and Tissue Distribution Profiles

N4-Acetyl Sulfadoxine exhibits distinct protein binding characteristics compared to its parent compound sulfadoxine [9] [26]. While sulfadoxine demonstrates approximately 90% plasma protein binding, the acetylated metabolite shows reduced protein binding affinity [9] [26]. Studies of structurally similar N4-acetylated sulfonamides indicate protein binding values of approximately 37% for the acetylated derivatives compared to 84% for the parent compounds [14].

The reduced protein binding of N4-Acetyl Sulfadoxine results from the decreased lipophilicity conferred by the acetyl group, which increases the compound's hydrophilic character [7] [9]. This modification affects the drug's interaction with albumin and other plasma proteins, leading to a larger unbound fraction available for tissue distribution and renal elimination [9] [14].

Tissue distribution studies reveal that N4-Acetyl Sulfadoxine achieves lower tissue concentrations compared to sulfadoxine due to its altered physicochemical properties [5] [9]. The volume of distribution for the acetylated metabolite remains smaller than that of the parent compound, reflecting reduced tissue penetration and accumulation [8] [17]. Population pharmacokinetic analyses demonstrate a volume of distribution of approximately 3.1-3.3 liters for N-acetyl sulfadoxine compared to 10.6-12.3 liters for sulfadoxine [8].

The tissue distribution profile shows preferential accumulation in highly perfused organs, particularly the kidneys and liver, where the compound undergoes rapid elimination [5] [9]. Studies in animal models demonstrate extensive production of N4-acetylated metabolites in hepatic and renal tissues, with longer elimination half-lives compared to the parent compounds in these target organs [5].

| Parameter | N4-Acetyl Sulfadoxine | Sulfadoxine | Ratio |

|---|---|---|---|

| Plasma Protein Binding | ~37% | ~90% | 0.41 |

| Volume of Distribution | 3.1-3.3 L | 10.6-12.3 L | 0.28 |

| Tissue Penetration | Limited | Extensive | Reduced |

| Unbound Fraction | ~63% | ~10% | 6.3 |

Renal Clearance Mechanisms and Tubular Secretion Kinetics

N4-Acetyl Sulfadoxine undergoes predominantly renal elimination through multiple transport mechanisms [7] [8] [9]. The compound's renal clearance significantly exceeds that of the parent sulfadoxine, reflecting enhanced elimination efficiency for the acetylated metabolite [8] [17]. Population pharmacokinetic studies demonstrate renal clearance values of 0.338-0.567 liters per hour for N-acetyl sulfadoxine compared to 0.030-0.050 liters per hour for sulfadoxine [8].

The renal excretion of N4-Acetyl Sulfadoxine occurs through both passive glomerular filtration and active tubular secretion [9] [13]. The non-protein-bound fraction undergoes filtration at the glomerulus, while active transport systems facilitate additional elimination through tubular secretion [9] [13]. Studies demonstrate that the renal clearance of acetylated sulfonamide derivatives correlates linearly with creatinine clearance, indicating dependence on glomerular filtration rate [12] [13].

Active tubular secretion represents a significant component of N4-Acetyl Sulfadoxine elimination, as evidenced by renal clearance values exceeding the glomerular filtration rate [13] [15]. Research utilizing N4-acetylsulfamonomethoxine demonstrates Michaelis-Menten kinetics for renal excretion, confirming the involvement of saturable transport mechanisms [13]. The renal clearance increases with decreasing plasma concentrations, consistent with capacity-limited tubular secretion [13].

The elimination half-life of N4-Acetyl Sulfadoxine ranges from 4.1-7.7 hours, substantially shorter than the 173-222 hour half-life observed for sulfadoxine [8] [17]. This difference reflects the compound's enhanced renal clearance and reduced protein binding, facilitating rapid elimination from the systemic circulation [8] [17]. The shorter elimination half-life prevents significant accumulation of the metabolite despite continuous formation from the parent compound [8] [17].

Urinary pH and flow rate minimally influence N4-Acetyl Sulfadoxine renal clearance, contrasting with the pH-dependent elimination observed for many sulfonamides [15]. This independence from urinary conditions reflects the compound's inherent physicochemical properties and transport characteristics [15]. The renal excretion rate remains constant across varying urinary pH values, indicating that ionization state does not significantly affect tubular handling [15].

| Renal Parameter | N4-Acetyl Sulfadoxine | Sulfadoxine | Fold Difference |

|---|---|---|---|

| Renal Clearance (L/h) | 0.338-0.567 | 0.030-0.050 | 10-11 fold higher |

| Elimination Half-life (h) | 4.1-7.7 | 173-222 | 25-30 fold shorter |

| Urinary Recovery (%) | ~92 | ~70 | 1.3 fold higher |

| Tubular Secretion | Active | Passive | Enhanced |

| pH Dependence | Minimal | Significant | Independent |